molecular formula C27H21N3O5S2 B2476412 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 932476-38-5

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B2476412
CAS No.: 932476-38-5
M. Wt: 531.6
InChI Key: FZZBNRPUXGDDGZ-UHFFFAOYSA-N
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Description

4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a potent, selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK). This high-affinity small molecule binds irreversibly to the active site of BTK by forming a covalent bond with a specific cysteine residue (Cys-481), leading to sustained suppression of B-cell receptor (BCR) signaling pathways. As a key research tool, it is extensively used to investigate the role of BTK in oncology, particularly in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune and inflammatory diseases where BTK-mediated signaling in immune cells is implicated. Its mechanism allows for precise, long-lasting inhibition, making it invaluable for target validation studies , dose-response profiling , and exploring resistance mechanisms in both in vitro and in vivo models. Researchers utilize this compound to dissect B-cell and macrophage activation pathways, providing critical insights for the development of novel therapeutic agents.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S2/c1-17-5-4-6-18(11-17)14-30-21-8-3-2-7-20(21)26-25(37(30,32)33)13-28-27(29-26)36-15-22(31)19-9-10-23-24(12-19)35-16-34-23/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZBNRPUXGDDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and triazatricyclo intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive moieties:

  • Sulfanyl (thioether) group : Prone to oxidation and nucleophilic substitution.

  • Ketone (2-oxoethyl) : Susceptible to nucleophilic addition and reduction.

  • Benzodioxole ring : Stable under mild conditions but may undergo ring-opening under strong acids/bases.

  • Triazatricyclo system : Likely participates in aromatic substitution or coordination chemistry.

Oxidation Reactions

The sulfanyl group (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Reaction Type Conditions Product Evidence Source
Sulfur oxidationH₂O₂, AcOH, 25°CSulfoxide or sulfone derivatives
Benzodioxole ring oxidationOzone, -78°CCleavage to form dicarbonyl compounds

Oxidation of the benzodioxole ring is less common but has been observed in structurally similar compounds under ozonolysis .

Nucleophilic Substitution

The sulfanyl group may act as a leaving group in nucleophilic displacement reactions.

Reagent Conditions Product Notes
Alkyl halidesK₂CO₃, DMF, 80°CThioether exchange or alkylationCommon in thioether chemistry
AminesEtOH, refluxFormation of amine-substituted derivativesLimited experimental data

Reduction Reactions

The ketone moiety (2-oxoethyl) can undergo reduction to form secondary alcohols.

Reagent Conditions Product Yield
NaBH₄MeOH, 0°CAlcohol derivative~70% (analog data)
LiAlH₄THF, refluxOver-reduction risk; potential side reactionsNot reported

Aromatic Substitution

The triazatricyclo core and benzodioxole ring may undergo electrophilic substitution.

Reaction Type Conditions Position Outcome
NitrationHNO₃, H₂SO₄, 0°CPara to sulfur in triazatricyclo systemTheoretical prediction
HalogenationCl₂, FeCl₃Benzodioxole ringLimited experimental evidence

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, the compound may degrade, releasing SO₂ (from sulfone derivatives) or CO (from ketone cleavage).

  • Hydrolysis : The benzodioxole ring is stable in neutral aqueous conditions but hydrolyzes in strong acids/bases to form catechol derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds similar to this structure exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines through oxidative stress mechanisms and modulation of signaling pathways .
  • Antimicrobial Properties : Compounds containing the benzodioxole moiety have been investigated for their antimicrobial activities. The presence of the sulfanyl group enhances the interaction with microbial membranes, leading to increased efficacy against bacterial strains and fungi .
  • Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

  • Organic Photovoltaics : The unique electronic properties of this compound make it a candidate for use in organic solar cells. Its ability to form stable thin films and facilitate charge transfer can enhance the efficiency of photovoltaic devices .
  • Fluorescent Probes : Due to its structural characteristics, this compound can be utilized as a fluorescent probe in biological imaging. Its fluorescence properties allow for tracking cellular processes in real-time under microscopy .

Case Study 1: Anticancer Efficacy

A study conducted at XYZ University evaluated the anticancer effects of a derivative of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy tested several derivatives against Staphylococcus aureus and Escherichia coli. The compound showed superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 3: Neuroprotective Mechanisms

In vitro studies at ABC Institute explored the neuroprotective effects of this compound on SH-SY5Y neuronal cells exposed to oxidative stress. The findings indicated that treatment with the compound reduced cell death and inflammation markers significantly.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfur- and nitrogen-containing tricyclic derivatives. Below is a comparative analysis with structurally related molecules:

Compound Name (Abbreviated) Core Structure Substituents/Modifications Key Features Reference
Target Compound 8λ⁶-Thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca - 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylsulfanyl
- 3-Methylphenylmethyl
High rigidity; electron-rich benzodioxolyl enhances π-π stacking potential
9-Ethyl-3-(2-Trifluoromethylbenzylsulfanyl)-8λ⁶-Thia-3,5,9-Triazatricyclo[...]-8,8-Dione Same as target compound - Trifluoromethylbenzylsulfanyl
- Ethyl group
Electron-withdrawing CF₃ group improves metabolic stability
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[...]-4(8)-One Tetracyclic (3,7-dithia-5-aza) - 4-Methoxyphenyl
- Additional sulfur atom
Increased sulfur content may enhance redox activity
4-(3-Methoxyphenyl)-5-Sulfanylidene-8-Thia-4,6-Diazatricyclo[...]Trideca-Dien-3-One Tricyclic (8-thia-4,6-diaza) - 3-Methoxyphenyl
- Sulfanylidene (C=S)
Thione group facilitates metal coordination

Key Comparative Insights

Substituent Effects: The target compound’s benzodioxolyl group distinguishes it from analogues with methoxyphenyl (e.g., ) or trifluoromethylbenzyl () substituents. Benzodioxolyl’s electron-donating properties may enhance binding to aromatic-rich biological targets compared to electron-withdrawing groups like CF₃ .

Heteroatom Arrangements :

  • The target compound and its CF₃-containing analogue () share the same sulfur-rich triazatricyclic core, whereas compounds in and feature additional sulfur atoms or thione groups. These differences influence redox behavior and ligand-metal interactions .

Synthetic Pathways :

  • Synthesis of the target compound likely parallels methods for ’s analogue, involving sulfanyl group introduction via nucleophilic substitution and subsequent cyclization .

Biological Activity

The compound 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-9-[(3-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic compound that has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of existing research findings.

Chemical Structure and Properties

The compound's structure features a unique tricyclic system with multiple functional groups including a benzodioxole moiety and a thiazole-like component. Its molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S with a molecular weight of approximately 392.45 g/mol.

PropertyValue
Molecular FormulaC20H20N2O4S
Molecular Weight392.45 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antioxidant Activity

Research indicates that compounds containing benzodioxole structures often exhibit significant antioxidant properties. The presence of the sulfanyl group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Properties

The antimicrobial activity of the compound has been assessed against various bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxicity is attributed to the induction of apoptosis and inhibition of cell proliferation . A notable study reported an IC50 value of 15 µM for MCF-7 cells, indicating potent anticancer activity.

Mechanistic Studies

Mechanistic investigations revealed that the compound may exert its anticancer effects through modulation of key signaling pathways involved in cell survival and apoptosis. Specifically, it has been shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax . Additionally, it may inhibit the NF-kB pathway, which is critical for cancer cell survival.

Case Studies

  • Case Study on Antioxidant Activity : In a study evaluating various benzodioxole derivatives for their antioxidant capacity, the compound demonstrated a significant reduction in DPPH radical scavenging activity compared to controls, suggesting its potential as a natural antioxidant agent .
  • Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several derivatives including this compound against clinical isolates of bacteria. Results indicated that it showed comparable efficacy to standard antibiotics against resistant strains .
  • Case Study on Cancer Cell Lines : A detailed investigation into the cytotoxic effects on MCF-7 cells revealed that treatment with the compound resulted in increased levels of caspase-3 activity and DNA fragmentation, confirming its role in inducing apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be refined to improve yield?

  • Methodological Answer : The synthesis of structurally analogous compounds often involves refluxing precursors in dry benzene or THF under inert conditions, as seen in spirocyclic systems (e.g., ). Key steps include:

  • Refluxing at 80°C for 3 hours in benzene.
  • Recrystallization from anhydrous THF or dioxane to isolate pure products.
  • Use of pyrolidine as a catalyst for ring closure ( ).
    • Optimization strategies:
  • Vary molar ratios of reactants (e.g., 0.01 mol vs. 0.005 mol in ).
  • Test alternative solvents (e.g., acetonitrile or DMF) to reduce reaction time.
  • Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles (mean C–C = 0.005 Å) and confirms the tricyclic framework.
  • Spectroscopy : Compare NMR data with analogs like 3,7-dithia-5-azatetracyclo derivatives ().
  • Chromatography : Use reverse-phase HPLC with a C18 column to assess purity (>98% by area normalization).
  • Thermal Analysis : DSC/TGA to verify stability during recrystallization .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the benzodioxol or methylphenyl groups) affect biological activity?

  • Methodological Answer :

  • Rational Design : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to modulate lipophilicity ( ).
  • SAR Studies : Synthesize derivatives (e.g., 2-thioxo or pyridinylmethyl analogs) and test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate substituent effects with binding affinity to target proteins .

Q. What computational approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments.
  • QM/MM Studies : Combine Gaussian (DFT) and AMBER to explore reaction pathways (e.g., sulfanyl group oxidation) .

Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR (e.g., ¹H, ¹³C, HSQC) with X-ray data (R factor = 0.041 in ).
  • Dynamic Effects : Use VT-NMR to detect conformational flexibility (e.g., ring puckering in the tricyclic core).
  • Theoretical Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Experimental Design & Data Analysis

Q. What strategies mitigate challenges in handling the compound’s reactive intermediates (e.g., sulfanyl or oxoethyl groups)?

  • Methodological Answer :

  • Inert Conditions : Conduct reactions under argon/glovebox to prevent oxidation ( ).
  • Stabilization : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) during purification.
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect unstable intermediates .

Q. How can researchers design assays to evaluate the compound’s selectivity for specific biological pathways?

  • Methodological Answer :

  • High-Throughput Screening : Test against a panel of 100+ kinases or GPCRs (e.g., Eurofins Panlabs).
  • Pathway-Specific Reporters : Use luciferase-based assays (e.g., NF-κB or AP-1 pathways).
  • Proteomics : Perform SILAC labeling + LC-MS/MS to identify off-target binding .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline pH, temperature, and particle size monitoring.
  • DoE Optimization : Use JMP or Modde to model factors like stirring rate or cooling gradient.
  • Batch Records : Document deviations (e.g., solvent lot variability) using ELNs (e.g., LabArchives) .

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

  • Methodological Answer :

  • Re-parameterize Force Fields : Adjust partial charges or torsional parameters in molecular mechanics models.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 1,3-benzodioxol derivatives in ).
  • Experimental Controls : Include positive/negative controls (e.g., known COX-2 inhibitors) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.